molecular formula C10H5ClF3N B154864 4-Chloro-8-(trifluoromethyl)quinoline CAS No. 23779-97-7

4-Chloro-8-(trifluoromethyl)quinoline

Cat. No. B154864
CAS RN: 23779-97-7
M. Wt: 231.6 g/mol
InChI Key: LINGICLAECZKAW-UHFFFAOYSA-N
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Patent
US04277607

Procedure details

13.75 g of monosublimated iodine were added at 0° to 5° C. to75 ml of phosphorus oxychloride and the mixture was heated over 30 minutes to 93°-95° C. and was held at 93°-95° C. for about 30 minutes. Then, 50 g of the product of Step A were added over 6 minutes in fractions of 1.250 g to the mixture and then the mixture was held at 93°-95° C. for 30 minutes. After cooling to 70°±5° C., the mixture was added over about 30 minutes toa stirred solution of 11 g of sodium bisulfite in 875 ml of water held at 40° to 45° C. The mixture was cooled over 30 minutes to 15°-20° C. to obtain a gummy suspension which was vacuum filtered washed and dried. The product was crystallized from methanol to obtain 36.9 g of 4-chloro-8-trifluoromethyl-quinoline with a 98% purity.
Quantity
13.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
875 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
II.P(Cl)(Cl)([Cl:5])=O.[F:8][C:9]([F:23])([F:22])[C:10]1[CH:21]=[CH:20][CH:19]=[CH:18][C:11]=1[NH:12][CH2:13][CH2:14][C:15](O)=O.S(=O)(O)[O-].[Na+]>O>[Cl:5][C:15]1[C:18]2[C:11](=[C:10]([C:9]([F:23])([F:22])[F:8])[CH:21]=[CH:20][CH:19]=2)[N:12]=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
13.75 g
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
product
Quantity
50 g
Type
reactant
Smiles
FC(C1=C(NCCC(=O)O)C=CC=C1)(F)F
Step Three
Name
Quantity
11 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
875 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated over 30 minutes to 93°-95° C.
Duration
30 min
WAIT
Type
WAIT
Details
the mixture was held at 93°-95° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 70°±5° C.
ADDITION
Type
ADDITION
Details
the mixture was added over about 30 minutes toa
Duration
30 min
CUSTOM
Type
CUSTOM
Details
held at 40° to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled over 30 minutes to 15°-20° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to obtain a gummy suspension which
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was crystallized from methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=NC2=C(C=CC=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 36.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.